molecular formula C11H13NO2 B1394297 (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid CAS No. 652971-46-5

(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid

Cat. No.: B1394297
CAS No.: 652971-46-5
M. Wt: 191.23 g/mol
InChI Key: XTJDGOQYFKHEJR-ZJUUUORDSA-N
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Description

(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring substituted with a phenyl group and a carboxylic acid group, making it a versatile building block for various chemical syntheses and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis often begins with commercially available starting materials such as phenylacetic acid and pyrrolidine.

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving the appropriate precursors.

    Chiral Resolution: The chiral centers at positions 3 and 4 are introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

    Final Steps: The phenyl group is introduced through substitution reactions, and the carboxylic acid group is typically added via oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Catalytic Hydrogenation: To introduce the chiral centers efficiently.

    Automated Synthesis: Using flow chemistry techniques to streamline the production process.

    Purification: Employing crystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products

    Esters and Amides: Formed through oxidation reactions.

    Alcohols: Resulting from reduction reactions.

    Halogenated Derivatives: Produced through substitution reactions.

Scientific Research Applications

(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.

    Pathways: It can modulate biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog without the phenyl and carboxylic acid groups.

    Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.

    Phenylalanine: An amino acid with a phenyl group but lacking the pyrrolidine ring.

Uniqueness

(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(3R,4S)-4-phenylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJDGOQYFKHEJR-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679634
Record name (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

652971-46-5
Record name (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid
Reactant of Route 2
(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid
Reactant of Route 3
(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid
Reactant of Route 4
(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid
Reactant of Route 5
(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid
Reactant of Route 6
(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid

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